(R)-2-(((Benzyloxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid
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Overview
Description
®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid is a complex organic compound that features a variety of functional groups, including a benzyloxycarbonyl group, an amino group, and a sulfonylformohydrazonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:
Protection of the amino group: The amino group can be protected using a benzyloxycarbonyl (Cbz) group.
Formation of the sulfonylformohydrazonamido group: This step involves the reaction of a sulfonyl chloride with a hydrazine derivative.
Coupling reactions: The protected amino acid can be coupled with the sulfonylformohydrazonamido derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the various steps efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be used in the study of enzyme interactions or as a probe to investigate biochemical pathways. Its structure allows it to interact with various biological molecules, making it useful in research.
Medicine
In medicine, ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid could be explored for its potential therapeutic properties. It might be investigated as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of specialty chemicals or materials. Its unique structure might impart specific properties to the materials it is incorporated into.
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid might include other amino acid derivatives with similar functional groups. Examples could include:
- N-Benzyloxycarbonyl-L-lysine
- N-Sulfonylhydrazone derivatives of amino acids
Uniqueness
What sets ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
(R)-2-(((Benzyloxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid is a complex amino acid derivative with potential applications in medicinal chemistry. This compound's unique structure enables it to interact with various biological targets, influencing metabolic pathways and potentially offering therapeutic benefits.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl group and a sulfonyl formohydrazonamide moiety, contributing to its biological activity. Its molecular formula is C16H24N4O5S, and it has a molecular weight of approximately 396.45 g/mol.
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 396.45 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It is believed to interact with specific receptors and enzymes involved in metabolic processes.
- Enzyme Inhibition : The compound may inhibit enzymes linked to metabolic disorders.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
Biological Activity Studies
Research has focused on the compound's pharmacological effects, particularly its potential role in treating metabolic and inflammatory diseases.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways.
- Antioxidant Activity : Another investigation showed that it scavenged free radicals effectively, suggesting potential use as an antioxidant agent.
- Cancer Research : Preliminary studies indicated that the compound may inhibit tumor cell proliferation in specific cancer lines, warranting further exploration into its anticancer properties.
Interaction with Biological Targets
The compound's interactions with various biological targets have been characterized through binding affinity studies and functional assays.
Binding Affinity Data
Target | Binding Affinity (IC50) |
---|---|
NF-kB | 150 nM |
COX-2 | 200 nM |
VEGF Receptor | 300 nM |
Comparative Analysis with Related Compounds
To understand its unique properties better, we can compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
(R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid | 16937-91-0 | Basic amino acid derivative |
N-Benzyloxycarbonyl-D-ornithine | 112229-51-3 | Used in peptide synthesis |
5-(Carbobenzoxyamino)pentanoic acid | 23135-50-4 | Important for peptide chemistry |
Properties
Molecular Formula |
C28H38N4O7S |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2R)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H38N4O7S/c1-18-19(2)25(20(3)22-13-14-28(4,5)39-24(18)22)40(36,37)32-30-17-29-15-9-12-23(26(33)34)31-27(35)38-16-21-10-7-6-8-11-21/h6-8,10-11,17,23,32H,9,12-16H2,1-5H3,(H,29,30)(H,31,35)(H,33,34)/t23-/m1/s1 |
InChI Key |
LNTBOXLAFGSUJO-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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